4-Chloro-5-methoxypyridin-2-amine

Overview

Description

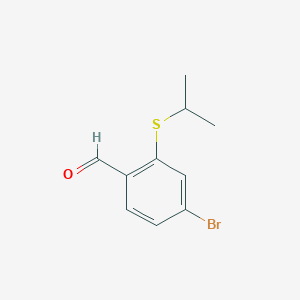

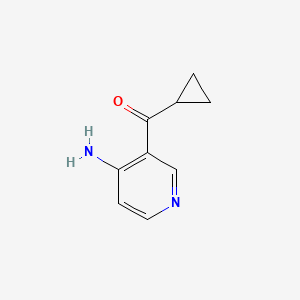

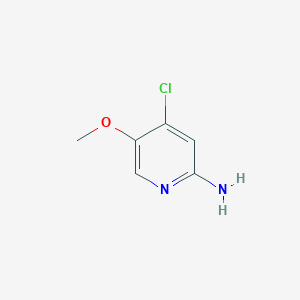

4-Chloro-5-methoxypyridin-2-amine is a chemical compound with the CAS Number: 867131-26-8 . It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-5-methoxy-2-pyridinamine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-5-methoxypyridin-2-amine is 1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, methoxy, and amine groups on the pyridine ring.Physical And Chemical Properties Analysis

4-Chloro-5-methoxypyridin-2-amine is a solid at room temperature . It has a molecular weight of 158.59 . The compound is stored in a refrigerator .Scientific Research Applications

Pharmacology: Antimicrobial and Anticancer Agent

4-Chloro-5-methoxypyridin-2-amine: has been identified as a key compound in the synthesis of various pharmaceutical agents. Its derivatives are known to exhibit antimicrobial and anticancer properties . This makes it a valuable starting material for the development of new drugs targeting resistant strains of bacteria and specific types of cancer cells.

Material Science: Synthesis of Advanced Materials

In material science, 4-Chloro-5-methoxypyridin-2-amine serves as an intermediate in the synthesis of complex materials. These materials may have applications in creating novel coatings, polymers, or nanomaterials that could be used in various industries, including electronics and biotechnology .

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound is utilized as a building block in chemical synthesis, particularly in the construction of heterocyclic compounds. These compounds are crucial in a wide range of chemical reactions and are fundamental components in the development of dyes, pigments, and organic light-emitting diodes (OLEDs) .

Biochemistry: Enzyme Inhibition and Metabolic Studies

In biochemistry, 4-Chloro-5-methoxypyridin-2-amine can be used to study enzyme inhibition. It may act as an inhibitor for certain enzymes, thereby helping to understand their function and role in various metabolic pathways .

Agriculture: Pesticide and Herbicide Development

The agricultural sector can benefit from the use of 4-Chloro-5-methoxypyridin-2-amine in the development of new pesticides and herbicides. Its chemical structure allows for the creation of compounds that are effective in controlling pests and weeds, which can lead to increased crop yields .

Environmental Applications: Pollution Control and Waste Management

Environmental research can leverage 4-Chloro-5-methoxypyridin-2-amine in the development of chemicals that aid in pollution control and waste management. Its derivatives could potentially be used to treat industrial waste or as part of systems designed to reduce environmental contamination .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection.

Relevant Papers The search results did not provide specific papers related to 4-Chloro-5-methoxypyridin-2-amine. For a more detailed analysis, it would be best to refer to peer-reviewed papers or technical documents related to this compound .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like acps-pptase .

Mode of Action

It’s hypothesized that compounds with similar structures may interact with their targets, causing changes at the molecular level .

Result of Action

Similar compounds have shown antimicrobial activity, although limited .

properties

IUPAC Name |

4-chloro-5-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDAJTXPXMXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methoxypyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.